molecular formula C18H18N4O B12171566 6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B12171566
M. Wt: 306.4 g/mol
InChI Key: KFLLGEHZKGWBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by a triazole ring fused to a quinazoline moiety, which imparts unique chemical and biological properties.

Preparation Methods

Chemical Reactions Analysis

6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(propan-2-yl)phenyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole and quinazoline moieties are known to enhance the compound’s binding affinity to these targets, leading to the inhibition of essential biological processes in pathogens . The exact molecular pathways involved may vary depending on the specific application and target organism.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

6-(4-propan-2-ylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H18N4O/c1-11(2)12-3-5-13(6-4-12)14-7-16-15(17(23)8-14)9-22-18(21-16)19-10-20-22/h3-6,9-11,14H,7-8H2,1-2H3

InChI Key

KFLLGEHZKGWBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC4=NC=NN4C=C3C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.